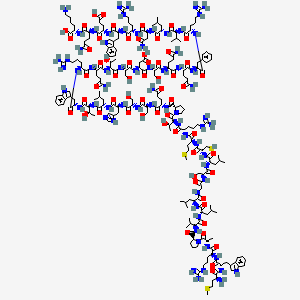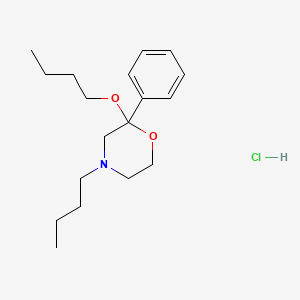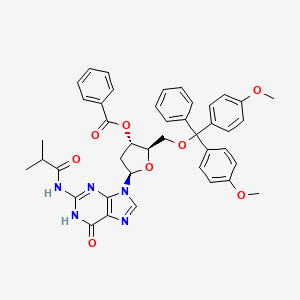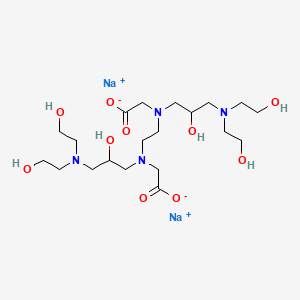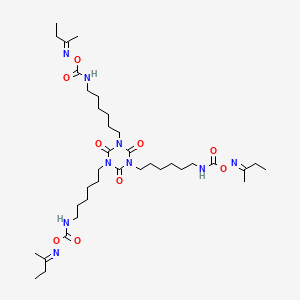
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is a complex organic compound with a triazine core. This compound is notable for its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. The process begins with the preparation of the triazine core, followed by the introduction of the hexyl chains and the functional groups. Common reagents used in the synthesis include triazine derivatives, hexyl amines, and various protecting groups to ensure the stability of intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving controlled temperatures, pressures, and the use of catalysts to accelerate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the triazine core.
Substitution: The hexyl chains and functional groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can produce a wide range of substituted triazine compounds.
Applications De Recherche Scientifique
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including as a drug candidate.
Industry: Utilized in the development of advanced materials and coatings.
Mécanisme D'action
The mechanism of action of 1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Triazine-2,4,6-trione: A simpler triazine derivative with fewer functional groups.
Hexylamine derivatives: Compounds with similar hexyl chains but different core structures.
Carbamate compounds: Molecules with similar functional groups but different overall structures.
Uniqueness
1,3,5-Tris(6-(((((1-methylpropylidene)amino)oxy)carbonyl)amino)hexyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione is unique due to its combination of a triazine core with multiple functionalized hexyl chains
Propriétés
Numéro CAS |
93919-05-2 |
|---|---|
Formule moléculaire |
C36H63N9O9 |
Poids moléculaire |
765.9 g/mol |
Nom IUPAC |
[(E)-butan-2-ylideneamino] N-[6-[3,5-bis[6-[[(E)-butan-2-ylideneamino]oxycarbonylamino]hexyl]-2,4,6-trioxo-1,3,5-triazinan-1-yl]hexyl]carbamate |
InChI |
InChI=1S/C36H63N9O9/c1-7-28(4)40-52-31(46)37-22-16-10-13-19-25-43-34(49)44(26-20-14-11-17-23-38-32(47)53-41-29(5)8-2)36(51)45(35(43)50)27-21-15-12-18-24-39-33(48)54-42-30(6)9-3/h7-27H2,1-6H3,(H,37,46)(H,38,47)(H,39,48)/b40-28+,41-29+,42-30+ |
Clé InChI |
VTPYIPYVTKFSGP-FRHYWYHZSA-N |
SMILES isomérique |
CC/C(=N/OC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)O/N=C(/CC)\C)CCCCCCNC(=O)O/N=C(/CC)\C)/C |
SMILES canonique |
CCC(=NOC(=O)NCCCCCCN1C(=O)N(C(=O)N(C1=O)CCCCCCNC(=O)ON=C(C)CC)CCCCCCNC(=O)ON=C(C)CC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


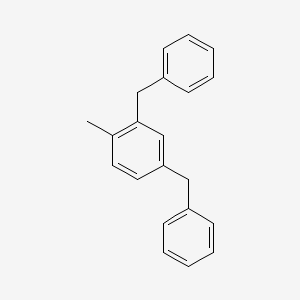
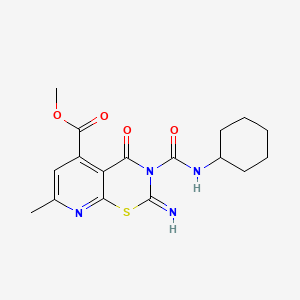
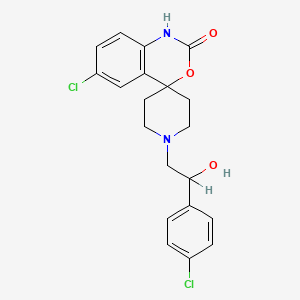
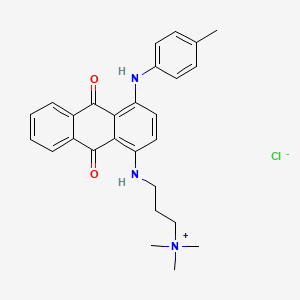
![[(3S,3aR,6S,6aS)-3-[4-[2-(1H-benzimidazol-2-yl)ethyl]piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12709148.png)



